2-(3-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Overview
Description
2-(3-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound that features a boron atom attached to a phenyl group, which is further connected to a dihydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce various boron-containing derivatives.
Scientific Research Applications
2-(3-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with enzymes and proteins within the body. It is believed to influence enzyme activity and metabolic processes by binding to specific molecular targets . Additionally, the compound may interact with cell membranes, affecting the transport of molecules into and out of cells .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group attached to boron.
3-Bromophenylboronic acid: Contains a bromine atom on the phenyl ring, making it useful in different synthetic applications.
2-(3-Boronophenyl)acetic acid: Another boronic acid derivative with a carboxylic acid group.
Uniqueness
2-(3-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its dihydropyridazine ring structure, which imparts distinct chemical properties and reactivity compared to simpler boronic acids. This uniqueness makes it valuable in specialized applications in research and industry.
Properties
Molecular Formula |
C11H9BN2O5 |
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Molecular Weight |
260.01 g/mol |
IUPAC Name |
2-(3-boronophenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H9BN2O5/c15-10-9(11(16)17)4-5-13-14(10)8-3-1-2-7(6-8)12(18)19/h1-6,18-19H,(H,16,17) |
InChI Key |
MUTXBXMJMUEKGN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C(=O)C(=CC=N2)C(=O)O)(O)O |
Origin of Product |
United States |
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